molecular formula C8H9BrO2S B8045227 Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate

Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate

Cat. No.: B8045227
M. Wt: 249.13 g/mol
InChI Key: NETOWRBCJFGUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family, characterized by its bromine and methyl groups attached to the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by halogenating 2,5-dimethylthiophene-3-carboxylate using bromine in the presence of a suitable catalyst.

  • Methylation: Methylation of 4-bromo-2,5-dimethylthiophene-3-carboxylic acid using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid.

  • Reduction: Reduction reactions can reduce the bromine to hydrogen, forming a different derivative.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas.

  • Substitution: Various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: this compound can be converted to Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylic acid.

  • Reduction: this compound can be reduced to Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylic acid.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-methoxybenzoate

  • Methyl 5-bromo-2-methoxypyridine-3-carboxylate

Uniqueness: Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate is unique due to its thiophene core, which imparts distinct chemical and biological properties compared to benzene or pyridine derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Properties

IUPAC Name

methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETOWRBCJFGUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.